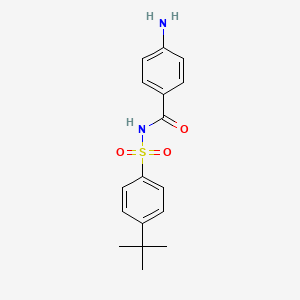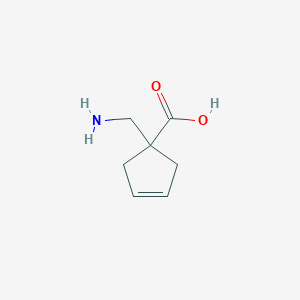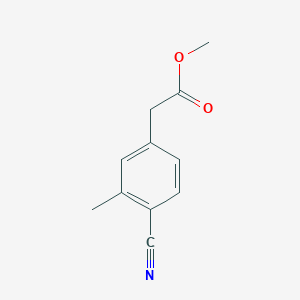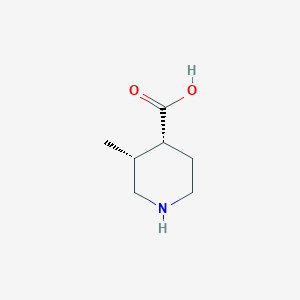
(3R,4R)-3-methylpiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3-methylpiperidine-4-carboxylic acid is a chiral piperidine derivative Piperidines are a class of heterocyclic organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-methylpiperidine-4-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a piperidone derivative. The reduction can be carried out using chiral catalysts or reagents to ensure the desired stereochemistry. For example, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and metal catalysts, such as palladium or platinum, to achieve the reduction of piperidone derivatives. The reaction conditions, including temperature and pressure, are optimized to maximize yield and selectivity.
化学反応の分析
Types of Reactions
(3R,4R)-3-methylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group into an acyl chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated piperidine derivatives. Substitution reactions can lead to the formation of esters, amides, or other functionalized derivatives.
科学的研究の応用
(3R,4R)-3-methylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of (3R,4R)-3-methylpiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
(3S,4S)-3-methylpiperidine-4-carboxylic acid: The enantiomer of (3R,4R)-3-methylpiperidine-4-carboxylic acid, which may have different biological activities and properties.
Piperidine-4-carboxylic acid: A non-chiral analog that lacks the methyl group and stereochemistry.
N-methylpiperidine-4-carboxylic acid: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct biological activities and properties compared to its enantiomers and other piperidine derivatives. The presence of the methyl group at the 3-position also contributes to its unique chemical behavior and reactivity.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
(3R,4R)-3-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-4-8-3-2-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
InChIキー |
WLGOHASCUQHBRC-NTSWFWBYSA-N |
異性体SMILES |
C[C@H]1CNCC[C@H]1C(=O)O |
正規SMILES |
CC1CNCCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


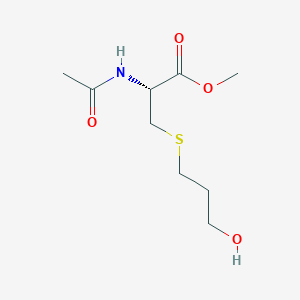

![4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B13342889.png)
![5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13342907.png)
![benzyl hexahydrospiro[indole-3,3'-piperidine]-1(2H)-carboxylate](/img/structure/B13342908.png)



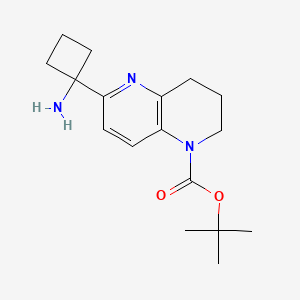
![2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13342927.png)
